2-[(2-Bromophenanthridin-6-yl)amino]ethanol
Description
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a brominated phenanthridine derivative featuring an ethanolamine substituent. The compound combines a planar, aromatic phenanthridine core with a polar ethanol group, enabling diverse interactions in chemical and biological systems.
Properties
CAS No. |
38052-86-7 |
|---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
2-[(2-bromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13BrN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChI Key |
BTIAMWCNOZLNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol typically involves the bromination of phenanthridine followed by amination and subsequent reaction with ethanol. One common synthetic route is as follows:
Bromination: Phenanthridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated phenanthridine is then reacted with an amine, such as ethanolamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrogenated phenanthridine derivative.
Substitution: Formation of various substituted phenanthridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol involves its interaction with biological macromolecules such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and inhibiting cell division. This makes it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA polymerase inhibition and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Physicochemical and Thermodynamic Properties
Vaporization Enthalpy Trends
- 2-(Phenyl-amino)-ethanol and 2-(Benzyl-amino)-ethanol: Studies show vaporization enthalpies of ~70–80 kJ/mol, influenced by aromatic stacking and hydrogen bonding. The phenanthridine analogue likely exhibits higher values due to its larger aromatic surface area .
Solubility and Partitioning
- Phenanthridine vs. Pyridine Derivatives: The extended conjugation in phenanthridine reduces water solubility compared to pyridine-based compounds. For example, 1-(6-Bromopyridin-2-yl)ethanol has higher aqueous solubility (logP ~1.5) than phenanthridine derivatives (estimated logP >2.5) .
Tyrosinase Inhibition Potential
- Tyrosol Analogues: Ethanol-substituted aromatics like 2-hydroxyphenylethanol (IC₅₀ ~20 μM) show moderate tyrosinase inhibition. The bromophenanthridine derivative’s larger structure may enhance binding via π-π interactions but could face steric limitations .
Biological Activity
2-[(2-Bromophenanthridin-6-yl)amino]ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- CAS Number : 38052-86-7
- Molecular Formula : C13H12BrN3O
- Molecular Weight : 306.16 g/mol
- IUPAC Name : 2-amino-2-(2-bromophenyl)ethanol
The biological activity of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer cell proliferation, potentially leading to apoptosis in tumor cells.
- Binding Affinity : The bromophenanthridine moiety enhances binding affinity to target proteins, which may include anti-apoptotic Bcl-2 family proteins, as suggested by structure-activity relationship studies .
Biological Activity Overview
The following table summarizes key biological activities associated with 2-[(2-Bromophenanthridin-6-yl)amino]ethanol:
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol on Jurkat T cells and non-small-cell lung carcinoma (NCI-H460). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in cells overexpressing the Bcl-2 protein, suggesting its potential as an anticancer agent . -
Mechanistic Insights :
In another investigation, the compound was shown to sensitize resistant cancer cells to standard therapies like cisplatin. This indicates that it may serve as a valuable adjunct therapy in overcoming drug resistance in cancer treatment . -
Immunological Applications :
Research demonstrated that derivatives of bromophenanthridine could stimulate human gammadelta T lymphocytes, highlighting the potential for developing immunotherapeutic strategies based on this compound .
Structure-Activity Relationship (SAR)
The structure of 2-[(2-Bromophenanthridin-6-yl)amino]ethanol plays a crucial role in its biological activity. The presence of the bromine atom on the phenanthridine ring enhances lipophilicity and binding interactions with target proteins. Variations in substituents at different positions on the phenanthridine scaffold can lead to diverse biological profiles, underscoring the importance of SAR studies for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
